2,6-Dimethoxybenzoyl chloride

Beschreibung

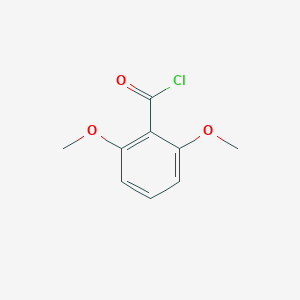

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXRPDJVAUCBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062099 | |

| Record name | Benzoyl chloride, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989-53-3 | |

| Record name | 2,6-Dimethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXYBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VD6YG0B0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-dimethoxybenzoyl chloride (CAS No: 1989-53-3), a key reagent in organic synthesis. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of its synthesis pathway.

Core Physical and Chemical Properties

This compound is a white to beige crystalline solid at room temperature.[1] Its molecular structure, featuring two methoxy (B1213986) groups ortho to the acyl chloride, imparts significant steric hindrance, which is a key feature exploited in various chemical syntheses.[2]

The fundamental physical characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₉ClO₃[3][4] |

| Molecular Weight | 200.62 g/mol [1][4] |

| Appearance | White to beige crystalline powder or chunks[1] |

| Melting Point | 64-66 °C[1][3][5][6] |

| Boiling Point | 125-132 °C at 0.2 Torr[3][5] |

| Density | 1.224 g/cm³[3][5] |

| Flash Point | 134.1 °C[3] |

| Refractive Index | 1.52[3] |

| Vapor Pressure | 0.000757 mmHg at 25°C[3][5] |

Reactivity and Handling

As an acyl chloride, this compound is a reactive compound. It is sensitive to moisture and will hydrolyze to form the corresponding carboxylic acid, 2,6-dimethoxybenzoic acid, and hydrochloric acid. Due to its corrosive nature, it causes severe skin burns and eye damage.[3][4] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, within a fume hood to avoid inhalation of corrosive vapors.[2] Storage should be in a cool, dry place in a tightly sealed container, away from moisture and bases.[3][7]

Experimental Protocols: Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of 2,6-dimethoxybenzoic acid using thionyl chloride (SOCl₂).[2][8]

Objective: To prepare this compound from 2,6-dimethoxybenzoic acid.

Reagents and Materials:

-

2,6-dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Petroleum ether

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Condenser (optional, for reflux)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethoxybenzoic acid (1.0 equivalent) in toluene (approximately 7 mL per gram of acid).[8]

-

While stirring the solution at ambient temperature, add thionyl chloride (1.2 equivalents) dropwise over a period of 30-45 minutes.[8][9] This reaction is exothermic and generates HCl gas, requiring it to be performed in a well-ventilated fume hood.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[8] Some procedures may involve refluxing the mixture to ensure complete conversion.[2]

-

Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[8][9]

-

The resulting crude solid is then washed with petroleum ether to remove impurities.[8][9]

-

The solid product is collected by filtration and dried, yielding this compound.[8][9]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding carboxylic acid.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | CAS 1989-53-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | Acylating Reagent [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C9H9ClO3 | CID 74810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CAS NO. 1989-53-3 | this compound | C9H9ClO3 [localpharmaguide.com]

- 7. guidechem.com [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2,6-Dimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dimethoxybenzoyl chloride, a pivotal reagent in modern organic synthesis. It details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in pharmaceutical and materials science research.

Core Identity: CAS Number and Structure

This compound is a highly valuable, sterically hindered acylating reagent used extensively in chemical synthesis.[1] Its unique structure, featuring two methoxy (B1213986) groups in the ortho positions, imparts significant steric hindrance that can be strategically used to control regioselectivity in the synthesis of complex molecules.[1]

-

Synonyms: 2,6-Dimethoxybenzoic acid chloride, Benzoyl chloride, 2,6-dimethoxy-[2][3][10]

-

InChI Key: NDXRPDJVAUCBOH-UHFFFAOYSA-N[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. It typically appears as a white to beige crystalline powder or chunks.[2]

| Property | Value | Source(s) |

| Molecular Weight | 200.62 g/mol | [1][2][3][4][9][10] |

| Melting Point | 64-66 °C (lit.) | [2][6][8] |

| Boiling Point | 125-132 °C at 0.2 Torr | [8][9] |

| Density | 1.224 ± 0.06 g/cm³ (Predicted) | [8] |

| Flash Point | 134.1 °C | [9] |

| Refractive Index | 1.52 (Predicted) | [9] |

| Vapor Pressure | 0.000757 mmHg at 25°C | [9] |

| Sensitivity | Moisture Sensitive | [8] |

Synthesis and Experimental Protocol

The most common laboratory synthesis of this compound involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride.[11][12]

This protocol is adapted from established laboratory procedures.[11][12]

-

Dissolution: Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in toluene (B28343) (approximately 7 mL per gram of acid).

-

Addition of Thionyl Chloride: While stirring the solution at ambient temperature, add thionyl chloride (SOCl₂) (1.2 eq) dropwise over a period of 30-45 minutes.[11][12]

-

Reaction: Continue to stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[12]

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride by evaporation under reduced pressure.[11][12]

-

Washing and Purification: Wash the resulting crude solid with cold petroleum ether. Stir the solid in fresh petroleum ether for one hour, then cool to 10 °C.[11][12]

-

Isolation: Filter the solid, wash with additional cold petroleum ether, and dry under a vacuum to yield this compound as a crystalline solid.[12]

Caption: Workflow for the synthesis of this compound.

Reactivity, Mechanism, and Applications

The primary mechanism of action for this compound is nucleophilic acyl substitution.[1] It is an efficient agent for transferring the 2,6-dimethoxybenzoyl group to various nucleophiles, such as alcohols and amines, to form the corresponding esters and amides.[1] The steric hindrance from the ortho-methoxy groups modulates the reactivity of the carbonyl group, a feature that can be exploited for selective reactions.[1][12]

Caption: Nucleophilic acyl substitution using this compound.

This compound is an indispensable building block in several areas:

-

Pharmaceutical Research: It plays a pivotal role in the synthesis of active pharmaceutical ingredients (APIs).[1] Notably, it is a key intermediate in the creation of semi-synthetic penicillin antibiotics, such as Methicillin, where the addition of the 2,6-dimethoxybenzoyl group is a critical structural modification.[1]

-

Protecting Group Chemistry: The 2,6-dimethoxybenzoyl (DMB) group is frequently used as a protecting group for alcohols and amines during multi-step syntheses.[1][12] Its stability and the specific conditions required for its removal make it a valuable tool for synthetic organic chemists.

-

Agrochemicals: The reagent is used to synthesize potent inhibitors of chitin (B13524) synthesis in insects, demonstrating its utility in agrochemical research.[1]

-

Material Science: It is employed in the synthesis of photoinitiators, such as bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide (BAPO).[1] The two 2,6-dimethoxybenzoyl groups enhance the absorption of the photoinitiator in the near UV-Visible range, making it highly efficient for curing pigmented formulations.[1]

Experimental Protocol: O-Acylation of a Primary Alcohol

The following is a general protocol for using this compound as an acylating agent to protect a primary alcohol.[12]

-

Preparation: Dissolve the primary alcohol (1.0 eq) in dry dichloromethane (B109758) (DCM) (approx. 10 mL per gram of alcohol).

-

Base Addition: Add pyridine (B92270) (1.5 eq) to the solution to act as a base, neutralizing the HCl byproduct.[12]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of this compound (1.2 eq) in dry DCM dropwise to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC.[12]

-

Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected alcohol. Further purification can be achieved by column chromatography if necessary.

Spectroscopic Data

Characterization of this compound and its reaction products is typically performed using standard spectroscopic methods. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data (¹H NMR, ¹³C NMR) are available in various chemical databases for reference.[13]

Safety and Handling

This compound is classified as a corrosive substance.

-

Hazards: It causes severe skin burns and serious eye damage.[3][9] It is also moisture-sensitive.[8]

-

Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place in a tightly sealed container, typically in a corrosives area.[5][9] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

References

- 1. This compound | Acylating Reagent [benchchem.com]

- 2. This compound | CAS 1989-53-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | C9H9ClO3 | CID 74810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1989-53-3 | FD164937 [biosynth.com]

- 5. Page loading... [guidechem.com]

- 6. CAS NO. 1989-53-3 | this compound | C9H9ClO3 [localpharmaguide.com]

- 7. wyrchem.com [wyrchem.com]

- 8. This compound CAS#: 1989-53-3 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Benzoyl chloride, 2,6-dimethoxy- | SIELC Technologies [sielc.com]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound(1989-53-3) MS [m.chemicalbook.com]

2,6-Dimethoxybenzoyl Chloride: A Technical Guide to its Mechanism of Action and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethoxybenzoyl chloride is a highly versatile and sterically hindered acylating reagent with significant applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features, particularly the two methoxy (B1213986) groups in the ortho positions, govern its reactivity and make it an invaluable tool for chemists. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in the development of complex molecules and active pharmaceutical ingredients (APIs).

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action for this compound is nucleophilic acyl substitution .[1] Like other acyl chlorides, it readily reacts with nucleophiles, leading to the substitution of the chloride ion. This reaction typically proceeds through a two-step addition-elimination mechanism.[1]

In the first step, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl group and form the acylated product.[1]

The two ortho-methoxy groups play a crucial role in modulating the reactivity of this compound. These electron-donating groups increase the electron density on the aromatic ring and the carbonyl carbon, which can influence the reaction rate.[2] More significantly, they impart considerable steric hindrance around the reactive center.[1][2] This steric bulk can be strategically exploited to achieve regioselectivity in the acylation of complex molecules.[1]

Figure 1: General mechanism of nucleophilic acyl substitution.

Synthesis of this compound

This compound is most commonly synthesized from 2,6-dimethoxybenzoic acid by reaction with thionyl chloride (SOCl₂).[1][2][3] This is a standard and reliable method for the preparation of acyl chlorides from their corresponding carboxylic acids.[1][4]

Experimental Protocol: Synthesis from 2,6-Dimethoxybenzoic Acid

Materials:

-

2,6-Dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Petroleum ether

Procedure:

-

Dissolve 2,6-dimethoxybenzoic acid (1.0 equivalent) in toluene.[2][3]

-

With stirring at ambient temperature, add thionyl chloride (1.2 equivalents) dropwise over a period of 30-45 minutes.[2][3]

-

Continue to stir the reaction mixture at room temperature for 2-4 hours.[2] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[2]

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent by evaporation under reduced pressure.[2][3]

-

Wash the resulting crude solid with cold petroleum ether.[2][3]

-

Stir the solid with fresh petroleum ether for one hour, then cool to 10 °C.[2][3]

-

Filter the solid, wash with cold petroleum ether, and dry under vacuum to yield this compound as a crystalline solid.[2][3]

Figure 2: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

Protecting Group for Alcohols and Amines

The 2,6-dimethoxybenzoyl (DMB) group is a valuable protecting group for alcohols and amines, forming 2,6-dimethoxybenzoates and 2,6-dimethoxybenzamides, respectively.[2] The steric hindrance provided by the ortho-methoxy groups modulates the reactivity of the carbonyl group, and their electron-donating nature influences the stability of the protected functional group.[2]

This compound reacts with alcohols in the presence of a base to form the corresponding esters.[1] This reaction is a key transformation in the synthesis of more complex molecules.[1]

Experimental Protocol: General O-Acylation of a Primary Alcohol [2]

Materials:

-

Primary alcohol

-

This compound

-

Dry dichloromethane (B109758) (DCM)

Procedure:

-

Dissolve the primary alcohol (1.0 equivalent) in dry DCM.

-

Add pyridine (1.5 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.2 equivalents) in dry DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Figure 3: Experimental workflow for the O-acylation of a primary alcohol.

The reaction of this compound with primary or secondary amines yields the corresponding 2,6-dimethoxybenzamides.[1]

Experimental Protocol: General N-Acylation of a Primary Amine [2]

Materials:

-

Primary amine

-

This compound

-

Triethylamine (B128534) (Et₃N)

-

Dry tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve the primary amine (1.0 equivalent) and triethylamine (1.5 equivalents) in dry THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 equivalents) in dry THF dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract with ethyl acetate.

-

Wash the combined organic layers with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product.

Figure 4: Experimental workflow for the N-acylation of a primary amine.

Acylation of Phenols: Competing Pathways

The acylation of phenols with this compound can lead to two competing products: the O-acylated phenolic ester (kinetically favored) and the C-acylated hydroxyaryl ketone (thermodynamically favored) via the Fries rearrangement.[5] The reaction conditions, particularly the presence of a Lewis acid and temperature, determine the major product.[5]

Figure 5: Competing O- and C-acylation pathways in the acylation of phenols.

Role in Drug Development and Bioactive Molecules

This compound is a crucial building block in the synthesis of various bioactive molecules and APIs.[1] A notable example is its use in the synthesis of Methicillin, a semi-synthetic penicillin antibiotic.[1] The introduction of the bulky 2,6-dimethoxybenzoyl group provides steric hindrance that protects the β-lactam ring from degradation by bacterial β-lactamase enzymes.

Application in Materials Science

In materials science, this compound is used in the synthesis of photoinitiators, such as bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide (BAPO).[1] The 2,6-dimethoxybenzoyl moieties in these molecules enhance their absorption in the near UV-Visible range, leading to efficient radical formation for initiating polymerization.[1]

Quantitative Data Summary

| Reaction Type | Substrate | Reagent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| O-Acylation | Primary Alcohol | This compound | Pyridine | Dichloromethane (DCM) | Room Temperature | 2-4 h | >90 | [2] |

| O-Acylation | Secondary Alcohol | This compound | 4-DMAP (cat.), Et₃N | Dichloromethane (DCM) | Room Temperature | 12-24 h | 70-90 | [2] |

| N-Acylation | Primary Amine | This compound | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | 1.5-3.5 h | >90 | [2] |

| Esterification | γ-alkynyl allylic alcohol | This compound | - | - | - | - | 89 | [1] |

| N-Acylation | Aniline | 3,4-Dimethoxybenzoyl Chloride | Triethylamine | Cyrene™ | 0 °C to Room Temp. | 1 h | 92 | [6] |

| N-Acylation | Benzylamine | 3,4-Dimethoxybenzoyl Chloride | Triethylamine | Cyrene™ | 0 °C to Room Temp. | 1 h | 95 | [6] |

Safety and Handling

This compound is a corrosive solid that causes severe skin burns and eye damage.[7][8][9][10] It is also harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[7] It is sensitive to moisture and reacts with water, liberating toxic hydrogen chloride gas.[7][9] Therefore, it should be handled in a well-ventilated area, under an inert atmosphere, and with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[7]

Conclusion

This compound is a valuable reagent in organic synthesis, with a well-defined mechanism of action centered on nucleophilic acyl substitution. The steric and electronic properties conferred by its ortho-methoxy groups provide unique reactivity that is exploited in a wide range of applications, from the synthesis of complex natural products and pharmaceuticals to the development of advanced materials. A thorough understanding of its reactivity, coupled with the appropriate experimental protocols, enables researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. This compound | Acylating Reagent [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | C9H9ClO3 | CID 74810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

A Comprehensive Spectroscopic and Methodological Guide to 2,6-Dimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the spectroscopic profile of 2,6-dimethoxybenzoyl chloride (CAS No: 1989-53-3), a crucial acylating reagent in organic synthesis. The guide presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, complemented by detailed experimental protocols for data acquisition. This information is vital for compound verification, purity assessment, and reaction monitoring in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural features.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.35 | t | 1H | Ar-H (para) |

| 6.55 | d | 2H | Ar-H (meta) |

| 3.85 | s | 6H | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 167.0 | C=O (acid chloride) |

| 158.0 | Ar-C (ortho, C-OCH₃) |

| 133.0 | Ar-C (para) |

| 115.0 | Ar-C (ipso) |

| 105.0 | Ar-C (meta) |

| 56.0 | -OCH₃ |

Note: Specific peak values for ¹³C NMR are compiled from typical values for similar structures and require experimental verification. PubChem indicates the availability of ¹³C NMR spectra[2].

1.2 Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

|---|---|---|---|

| ~1780-1760 | Strong | C=O Stretch | Acid Chloride |

| ~1590 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1110 | Strong | C-O-C Symmetric Stretch | Aryl Ether |

Technique: Attenuated Total Reflectance (ATR)[2]. Data is also available from KBr disc and nujol mull preparations[1].

1.3 Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 200/202 | High | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes) |

| 165 | High | [M - Cl]⁺ |

| 137 | Medium | [M - Cl - CO]⁺ |

| 107 | Medium | Fragmentation ion |

| 77 | Low | Phenyl fragment |

Source: NIST Mass Spectrometry Data Center[2]. The molecular formula is C₉H₉ClO₃, with a monoisotopic mass of 200.0240218 Da[1][2].

Spectroscopic Analysis Workflow

The following diagram illustrates the generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), although modern spectrometers can reference the residual solvent peak.

-

-

Data Acquisition:

-

Insert the sample into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol details the use of the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a Bruker Tensor 27 FT-IR)[2].

-

Sample Preparation:

-

Ensure the this compound sample is a crystalline powder. No further preparation is typically needed.

-

-

Data Acquisition:

-

Clean the surface of the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol (B130326) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Place a small amount of the sample onto the center of the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure firm and uniform contact between the sample and the crystal.

-

Acquire the sample spectrum. Co-adding 16 to 32 scans is standard practice to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample interferogram against the background to generate the final transmittance or absorbance spectrum.

-

Use the software's tools to perform baseline correction and identify the wavenumbers of significant absorption peaks.

-

3.3 Mass Spectrometry (MS)

This protocol describes a general method for obtaining mass spectra via Electron Ionization (EI), a common technique for volatile, thermally stable compounds.

-

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) system for sample introduction and separation.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

-

Data Acquisition (via GC-MS):

-

GC Conditions:

-

Injector: Set to a temperature that ensures vaporization without decomposition (e.g., 250 °C).

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Begin at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C to ensure elution.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan Range: Set the mass analyzer to scan a range appropriate for the compound, typically from m/z 50 to 400.

-

-

-

Data Processing:

-

Identify the peak in the total ion chromatogram (TIC) corresponding to this compound.

-

Extract the mass spectrum associated with this chromatographic peak.

-

Analyze the spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern to known fragmentation rules and database entries for confirmation.

-

References

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxybenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dimethoxybenzoyl chloride, a vital reagent in organic synthesis. Given the compound's high reactivity, particularly its sensitivity to moisture, this document emphasizes safe handling protocols and appropriate experimental design for solubility determination. While quantitative solubility data is not widely available in public literature, this guide offers qualitative assessments and a detailed methodology for its empirical determination.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use and for predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 1989-53-3 | [1][2] |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | White to beige crystalline powder or chunks | [1] |

| Melting Point | 64-66 °C (lit.) | [1] |

| Boiling Point | 125-132 °C at 0.2 Torr | |

| Reactivity | Reacts violently with water; moisture-sensitive |

Solubility Profile in Organic Solvents

Qualitative Solubility Assessment:

-

Aprotic Solvents: this compound is frequently used in aprotic organic solvents for chemical reactions. This indicates good solubility or at least sufficient miscibility for reaction purposes in solvents such as:

-

Protic Solvents: Due to its acyl chloride functional group, this compound will react with protic solvents such as alcohols, amines, and water. Therefore, it is not considered "soluble" in these solvents in the traditional sense but rather undergoes solvolysis.

The principle of "like dissolves like" suggests that its polarity, influenced by the two methoxy (B1213986) groups and the acyl chloride moiety, allows for good interaction with a range of aprotic solvents.

Experimental Protocol for Solubility Determination

The high reactivity of this compound, particularly its moisture sensitivity, necessitates a carefully designed experimental protocol to obtain accurate solubility data. The following is a detailed methodology based on the widely accepted shake-flask method, adapted for a reactive compound.

Objective: To determine the equilibrium solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice (e.g., THF, DCM, acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined septa

-

Thermostatically controlled shaker or incubator

-

Syringes and needles for inert gas handling

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a pre-weighed, oven-dried glass vial.

-

Record the exact weight of the compound added.

-

Using a syringe, add a known volume of the anhydrous organic solvent to the vial.

-

Seal the vial immediately with a PTFE-lined septum.

-

Prepare several such vials for each solvent and temperature to be tested.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a plateau in concentration is observed.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Under an inert atmosphere, carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (to remove any suspended particles).

-

Immediately transfer the aliquot to a volumetric flask and dilute with the same anhydrous solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The following diagram illustrates the workflow for this experimental protocol.

References

An In-depth Technical Guide to the Synthesis and Reactivity of 2,6-Dimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxybenzoyl chloride is a pivotal acylating reagent in organic synthesis, valued for its unique steric and electronic properties. The presence of two methoxy (B1213986) groups in the ortho positions to the acyl chloride functionality imparts significant steric hindrance, which can be strategically leveraged to achieve high regioselectivity in complex molecular syntheses. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1989-53-3 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| Appearance | White to beige crystalline powder or chunks | [1] |

| Melting Point | 64-66 °C (lit.) | [1] |

| Boiling Point | 157-158 °C at 16 mmHg | |

| Solubility | Reacts with water. Soluble in organic solvents like toluene (B28343) and dichloromethane. | [3] |

Synthesis of this compound

The most prevalent and reliable laboratory-scale synthesis of this compound involves the chlorination of its parent carboxylic acid, 2,6-dimethoxybenzoic acid. Thionyl chloride (SOCl₂) is the most commonly employed chlorinating agent for this transformation, often used in excess to serve as both reagent and solvent.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate subsequently decomposes to yield the desired acyl chloride, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4] Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acyl chloride product back to the carboxylic acid.[4]

Alternatively, oxalyl chloride can be used as a chlorinating agent, often in the presence of a catalytic amount of dimethylformamide (DMF).[5][6] This method is also effective and produces gaseous byproducts (CO, CO₂, HCl), which can simplify purification.

A logical workflow for a typical synthesis is depicted below.

Detailed Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is based on a reported industrial-scale synthesis and can be adapted for laboratory use.[7][8]

Materials:

-

2,6-Dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxybenzoic acid (1.0 equivalent) in toluene (approximately 7 mL per gram of acid).

-

While stirring at ambient temperature, add thionyl chloride (1.2-1.5 equivalents) dropwise over a period of 30-45 minutes. The reaction is exothermic and will produce HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

-

The crude product will solidify upon cooling. Wash the solid with cold petroleum ether and stir for one hour.

-

Filter the solid product, wash with fresh cold petroleum ether, and dry under vacuum to yield this compound.

Quantitative Data: A specific industrial-scale synthesis reported a yield of 8.94 kg of this compound starting from 8.5 kg of 2,6-dimethoxybenzoic acid.[7]

Reactivity of this compound

The reactivity of this compound is dominated by nucleophilic acyl substitution. The electron-donating nature of the two methoxy groups increases the electron density on the aromatic ring, which can slightly reduce the electrophilicity of the carbonyl carbon. However, the primary influence on its reactivity is the significant steric hindrance provided by these ortho-substituents.[4][9] This steric hindrance can be exploited to control regioselectivity in reactions with molecules containing multiple nucleophilic sites.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles to form the corresponding acylated products.

-

Alcohols: Reacts with primary and secondary alcohols in the presence of a base (e.g., pyridine (B92270), triethylamine) to form sterically hindered esters.[4][8]

-

Amines: Reacts with primary and secondary amines to yield the corresponding amides.[4][8]

The general mechanism for nucleophilic acyl substitution is illustrated below.

Detailed Experimental Protocol: O-Acylation of a Primary Alcohol

This protocol provides a general method for the esterification of a primary alcohol using this compound.[8]

Materials:

-

Primary alcohol

-

This compound

-

Pyridine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM (approximately 10 mL per gram of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of this compound (1.2 equivalents) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by flash column chromatography or recrystallization.

Quantitative Data for Acylation Reactions:

| Substrate | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Primary Alcohol | Pyridine | Dichloromethane (DCM) | Room Temperature | 2-4 h | >90 | [8] |

| Secondary Alcohol | 4-DMAP (cat.), Et₃N | Dichloromethane (DCM) | Room Temperature | 12-24 h | 70-90 | [8] |

| Primary Amine | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 0 °C to Room Temp | 1.5-3.5 h | >90 | [8] |

Applications in Synthesis

The unique properties of this compound make it a valuable reagent in several areas of organic synthesis:

-

Protecting Group: The 2,6-dimethoxybenzoyl group can be used as a sterically hindered protecting group for alcohols and amines.[4][8]

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of the semi-synthetic penicillin antibiotic, Methicillin, where the 2,6-dimethoxybenzoyl group is crucial for its biological activity.[4]

-

Photoinitiators: It is used in the synthesis of bisacylphosphine oxide (BAPO) photoinitiators, which are important in industrial curing processes.[4]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[3] It causes severe skin burns and eye damage and may cause respiratory irritation.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[3] It reacts with water to liberate toxic hydrogen chloride gas.[3] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It should be stored under an inert atmosphere in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[3]

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra are available in chemical databases. | [10][11] |

| ¹³C NMR | Spectra are available in chemical databases. | [2] |

| IR | Spectra are available in chemical databases. | [2] |

This guide provides a foundational understanding of the synthesis and reactivity of this compound. For more specific applications and detailed spectroscopic data, consulting the referenced literature is recommended.

References

- 1. This compound | CAS 1989-53-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | C9H9ClO3 | CID 74810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound | Acylating Reagent [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2,5-Dimethoxybenzoyl chloride | 17918-14-8 | Benchchem [benchchem.com]

- 10. This compound(1989-53-3) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

The Ortho Effect in Action: A Technical Guide to the Steric Hindrance Effects of 2,6-Dimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethoxybenzoyl chloride is a versatile acylating agent and protecting group precursor whose reactivity is profoundly influenced by the steric hindrance imposed by its two ortho-methoxy groups. This technical guide provides an in-depth analysis of these steric effects, offering a valuable resource for researchers in organic synthesis and drug development. By examining its reactivity in acylation reactions, its application as a protecting group, and the structural basis for its unique properties, this document aims to facilitate the strategic application of this sterically hindered reagent in the synthesis of complex molecules. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key chemical processes to provide a comprehensive understanding of the steric effects of this compound.

Introduction: The Impact of Steric Hindrance

In the realm of organic synthesis, the deliberate use of steric hindrance is a powerful tool for controlling reactivity and selectivity. This compound serves as a prime example of how bulky ortho substituents can modulate the electrophilicity of a carbonyl group, influencing reaction rates and dictating reaction pathways. The two methoxy (B1213986) groups flanking the acyl chloride functionality create a sterically congested environment, which has several important consequences:

-

Reduced Reactivity: The steric bulk impedes the approach of nucleophiles to the carbonyl carbon, slowing down the rate of acylation compared to less hindered benzoyl chlorides.[1]

-

Enhanced Selectivity: This decreased reactivity can be exploited to achieve selective acylation of more accessible nucleophiles in multifunctional molecules.

-

Conformational Distortion: To alleviate steric strain, the acyl chloride group is forced to twist out of the plane of the benzene (B151609) ring, which affects the electronic properties of the molecule.[2]

-

Unique Protecting Group Stability: The steric hindrance contributes to the stability of the corresponding 2,6-dimethoxybenzoyl (DMB) esters and amides, allowing for their use as protecting groups with specific cleavage conditions.

This guide will explore these effects in detail, providing the necessary data and protocols for the effective utilization of this compound in research and development.

Quantitative Data on Reactivity and Steric Effects

Table 1: First-Order Rate Constants (k/s⁻¹) for Solvolysis of 2,6-Dimethylbenzoyl Chloride at 0.0 °C

| Solvent (% v/v) | k x 10³ (s⁻¹) |

| 90% Acetone | 0.0461 |

| 80% Acetone | 0.320 |

| 70% Acetone | 1.15 |

| 60% Acetone | 2.94 |

| 90% Ethanol | 0.403 |

| 80% Ethanol | 1.25 |

| 70% Ethanol | 2.87 |

| 90% Methanol | 1.54 |

| 80% Methanol | 4.31 |

Data sourced from a study on 2,6-dimethylbenzoyl chloride as a model system for sterically hindered acyl chlorides.

The yields of acylation reactions further illustrate the practical consequences of this steric hindrance, often requiring more forcing conditions or specific catalysts to achieve high conversions.

Table 2: Representative Yields for Acylation Reactions

| Acyl Chloride | Substrate | Product Type | Reaction Conditions | Yield (%) | Reference |

| This compound | Primary Alcohol | Ester | Pyridine (B92270), Dichloromethane (B109758), Room Temperature, 2-4 h | >90 | |

| This compound | Secondary Alcohol | Ester | 4-DMAP (cat.), Et3N, Dichloromethane, Room Temperature, 12-24 h | 70-90 | |

| This compound | Primary Amine | Amide | Triethylamine (B128534), Tetrahydrofuran, 0 °C to Room Temperature, 1-3 h | >90 | |

| 3,4-Dimethoxybenzoyl Chloride | Aniline | Amide | Triethylamine, Cyrene™, 0 °C to RT, 1h | 92 | [3] |

| 3,4-Dimethoxybenzoyl Chloride | Benzylamine | Amide | Triethylamine, Cyrene™, 0 °C to RT, 1h | 95 | [3] |

Spectroscopic and Structural Insights

The steric effects of the ortho-methoxy groups are evident in the spectroscopic and structural properties of this compound and its derivatives.

Table 3: Spectroscopic Data for this compound

| Spectrum | Key Features |

| ¹H NMR | Aromatic protons appear as a triplet and a doublet, shifted upfield due to the electron-donating methoxy groups. The methoxy protons appear as a singlet. |

| ¹³C NMR | The carbonyl carbon signal is observable, and the aromatic carbons show distinct signals reflecting the substitution pattern. |

| IR | A strong absorption band characteristic of the C=O stretch in an acyl chloride is present, typically in the range of 1750-1800 cm⁻¹. |

| Mass Spec | The mass spectrum shows a molecular ion peak corresponding to its molecular weight (200.62 g/mol ), along with characteristic fragmentation patterns.[4] |

While a crystal structure for this compound is not publicly available, computational studies on the analogous 2,6-dichlorobenzoyl chloride reveal a preferred perpendicular conformation where the acyl chloride group is twisted out of the plane of the benzene ring to minimize steric interactions.[2] This is further supported by the crystal structure of the parent 2,6-dimethoxybenzoic acid, which shows significant out-of-plane distortion of the carboxylic acid group.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and use of this compound.

Synthesis of this compound

This protocol describes the conversion of 2,6-dimethoxybenzoic acid to the corresponding acyl chloride using thionyl chloride.

Materials:

-

2,6-Dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in toluene.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

Wash the resulting crude solid with cold petroleum ether, filter, and dry under vacuum to yield this compound.

N-Acylation of a Primary Amine

This protocol details the formation of a 2,6-dimethoxybenzamide (B3031262) from a primary amine.

Materials:

-

This compound

-

Primary amine

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide, which can be further purified by recrystallization or column chromatography.

O-Acylation of a Phenol (B47542)

This protocol describes the synthesis of a phenolic ester using this compound.

Materials:

-

Phenol

-

This compound

-

Pyridine or Triethylamine and a catalytic amount of 4-DMAP

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C.

-

Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction with dilute aqueous HCl.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Steric Hindrance and Reactivity

The following diagrams illustrate the key concepts related to the steric hindrance and reactivity of this compound.

Figure 1: Steric hindrance from ortho-methoxy groups impeding nucleophilic attack.

Figure 2: General workflow for acylation reactions.

References

Electronic Properties of the 2,6-Dimethoxybenzoyl Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-dimethoxybenzoyl (DMB) group is a significant moiety in organic synthesis and medicinal chemistry, valued for its unique electronic and steric characteristics. The presence of two methoxy (B1213986) groups in the ortho positions to the carbonyl function imparts a distinct reactivity profile, influencing its role as a protecting group and its impact on the biological activity of parent molecules. This technical guide provides an in-depth analysis of the electronic properties of the 2,6-dimethoxybenzoyl group, supported by spectroscopic data, experimental protocols, and a discussion of its influence in a key biological pathway.

Introduction

The electronic nature of a functional group is a critical determinant of its chemical behavior and its interactions within a biological system. The 2,6-dimethoxybenzoyl group, with its combination of electron-donating methoxy groups and an electron-withdrawing carbonyl group, presents a nuanced electronic profile. This guide aims to provide a comprehensive overview of these properties for researchers engaged in organic synthesis and drug development.

Electronic Effects: Inductive and Resonance Contributions

The electronic influence of the 2,6-dimethoxybenzoyl group is a composite of inductive and resonance effects contributed by its constituent parts.

-

Methoxy Groups (-OCH₃): Each methoxy group exerts a dual electronic effect:

-

-I (Inductive) Effect: Due to the higher electronegativity of the oxygen atom compared to the carbon of the benzene (B151609) ring, the methoxy group withdraws electron density through the sigma bond.

-

+R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing electron density at the ortho and para positions. Generally, the resonance effect of a methoxy group is stronger than its inductive effect, leading to an overall electron-donating character.

-

-

Carbonyl Group (C=O): The carbonyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and its ability to accept electron density through resonance.

Overall Effect: The two ortho-methoxy groups donate electron density into the benzoyl ring through resonance, which can influence the reactivity of the carbonyl group. However, the steric hindrance provided by these ortho-substituents also plays a crucial role in modulating its accessibility to nucleophiles. When the 2,6-dimethoxybenzoyl group is attached to another moiety, its overall electronic influence will depend on the interplay of these factors.

Quantitative Electronic Parameters

A quantitative understanding of the electronic effects of substituents is often achieved through the use of Hammett and Taft parameters.

Hammett Equation: The Hammett equation, log(k/k₀) = σρ or log(K/K₀) = σρ, is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.

-

σ (Sigma): The substituent constant, which depends on the nature and position of the substituent.

-

ρ (Rho): The reaction constant, which reflects the sensitivity of the reaction to substituent effects.

Taft Equation: The Taft equation extends the Hammett equation to aliphatic systems and also accounts for steric effects.

Table 1: Hammett Constants for the Methoxy Group

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -OCH₃ | 0.12 | -0.27 |

The positive σ_m value indicates an electron-withdrawing effect at the meta position, primarily due to the inductive effect. The negative σ_p value highlights the strong electron-donating resonance effect at the para position, which outweighs the inductive effect. In the 2,6-dimethoxybenzoyl group, the methoxy groups are ortho to the carbonyl. While ortho-substituent effects are more complex due to steric interactions, the strong electron-donating resonance from both methoxy groups is expected to significantly influence the electron density of the aromatic ring.

Spectroscopic Data

The electronic environment of the 2,6-dimethoxybenzoyl group is reflected in its spectroscopic signatures. The following tables summarize typical spectroscopic data for a representative compound, methyl 2,6-dimethoxybenzoate.

Table 2: ¹H NMR Spectroscopic Data for Methyl 2,6-Dimethoxybenzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | t | 1H | H-4 (aromatic) |

| ~6.55 | d | 2H | H-3, H-5 (aromatic) |

| ~3.85 | s | 6H | 2 x -OCH₃ (methoxy) |

| ~3.90 | s | 3H | -COOCH₃ (ester methyl) |

| Solvent: CDCl₃ |

Table 3: ¹³C NMR Spectroscopic Data for Methyl 2,6-Dimethoxybenzoate

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (ester carbonyl) |

| ~158 | C-2, C-6 (aromatic, attached to -OCH₃) |

| ~131 | C-4 (aromatic) |

| ~113 | C-1 (aromatic, attached to C=O) |

| ~104 | C-3, C-5 (aromatic) |

| ~56 | -OCH₃ (methoxy carbons) |

| ~52 | -COOCH₃ (ester methyl carbon) |

| Solvent: CDCl₃ |

Table 4: FT-IR Spectroscopic Data for Methyl 2,6-Dimethoxybenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester carbonyl) |

| ~1590 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (asymmetric, aryl ether) |

| ~1100 | Strong | C-O stretch (symmetric, aryl ether) |

Influence in Biological Systems: Inhibition of Chitin (B13524) Synthesis

Compounds containing the 2,6-dimethoxybenzoyl moiety have been investigated as insecticides, specifically as chitin synthesis inhibitors.[1] Chitin is a crucial structural component of the insect exoskeleton. Benzoylphenylurea (B10832687) insecticides, a class to which these compounds are related, act by inhibiting the enzyme chitin synthase.[2] This disruption of chitin formation prevents the proper molting of the insect, leading to mortality.[3]

Caption: Insect chitin biosynthesis pathway and the point of inhibition by benzoylphenylurea insecticides.

Experimental Protocols

Synthesis of a Representative Compound: Methyl 2,6-Dimethoxybenzoate

This protocol describes the esterification of 2,6-dimethoxybenzoic acid.

Materials:

-

2,6-dimethoxybenzoic acid

-

Methanol (B129727) (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve 2,6-dimethoxybenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude methyl 2,6-dimethoxybenzoate by flash column chromatography or recrystallization.

General Protocol for Determination of Hammett Constants via Benzoic Acid Dissociation

This protocol outlines the general procedure for determining Hammett constants (σ) by measuring the pKa of substituted benzoic acids.

Materials:

-

Substituted benzoic acid

-

Unsubstituted benzoic acid (as a reference)

-

Solvent system (e.g., water or a mixed aqueous-organic solvent)

-

Standardized sodium hydroxide (B78521) solution

-

pH meter

Procedure:

-

Prepare a standard solution of the substituted benzoic acid in the chosen solvent.

-

Titrate the solution with a standardized solution of sodium hydroxide, recording the pH at regular intervals of titrant addition.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point of the titration. The pH at half the equivalence point volume is equal to the pKa of the acid.

-

Repeat the procedure for unsubstituted benzoic acid to determine its pKa (pKa₀).

-

Calculate the Hammett substituent constant (σ) using the equation: σ = pKa₀ - pKa.

Caption: Workflow for the experimental determination of Hammett substituent constants.

Conclusion

References

The Core Attributes of 2,6-Dimethoxybenzoyl Chloride: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of a Key Reagent in Complex Organic Synthesis

This whitepaper provides an in-depth technical guide on the core features of 2,6-Dimethoxybenzoyl chloride, a pivotal reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its role as a sterically hindered acylating agent and a source for the 2,6-dimethoxybenzoyl (Dmbz) protecting group.

Core Chemical and Physical Properties

This compound is a white to beige crystalline solid.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₃ | [1][2][3][4] |

| Molecular Weight | 200.62 g/mol | [1][2][3][5] |

| CAS Number | 1989-53-3 | [1][2][3] |

| Melting Point | 64-66 °C (lit.) | [1][4] |

| Boiling Point | 125-132 °C at 0.2 Torr | [4] |

| Appearance | white to beige crystalline powder or chunks | [1] |

| SMILES | COC1=CC=CC(OC)=C1C(Cl)=O | [1][3] |

| InChIKey | NDXRPDJVAUCBOH-UHFFFAOYSA-N | [3][5] |

Synthesis of this compound

The most common and reliable laboratory synthesis of this compound involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride (SOCl₂).[5][6] This transformation is a fundamental reaction in organic chemistry.[5]

Experimental Protocol: Synthesis from 2,6-Dimethoxybenzoic Acid

This protocol details the synthesis of this compound from its corresponding carboxylic acid.

Reagents:

-

2,6-Dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Petroleum ether[6]

Procedure:

-

Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in toluene (approximately 7 mL per gram of acid).[6]

-

With stirring at ambient temperature, add thionyl chloride (1.2 eq) dropwise over 30-45 minutes.[6][7]

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent by evaporation under reduced pressure.[6][7]

-

Wash the resulting crude solid with cold petroleum ether.[6]

-

Stir the solid with fresh petroleum ether for one hour, then cool to 10 °C.[6][7]

-

Filter the solid, wash with cold petroleum ether, and dry under vacuum to yield this compound as a crystalline solid.[6]

Reactivity and Mechanism of Action

The primary mechanism of action for this compound is nucleophilic acyl substitution.[5] It efficiently transfers the 2,6-dimethoxybenzoyl group to a variety of nucleophiles, such as amines and alcohols, to form amides and esters, respectively.[5] The two ortho-substituted methoxy (B1213986) groups introduce significant steric hindrance, which can be strategically used to control regioselectivity in the synthesis of complex molecules and to modify the electronic properties of the resulting compounds.[5]

Key Applications in Organic Synthesis

This compound is a versatile building block with numerous applications in organic synthesis and medicinal chemistry.

Protecting Group Chemistry

The 2,6-dimethoxybenzoyl (Dmbz) group is a valuable protecting group for alcohols and amines, forming 2,6-dimethoxybenzoates and 2,6-dimethoxybenzamides.[6] The steric hindrance from the ortho-methoxy groups modulates the reactivity of the carbonyl group, and their electron-donating nature influences the stability of the protected functional group.[6] The Dmbz group is typically introduced by acylating an alcohol or amine with this compound in the presence of a base to neutralize the HCl byproduct.[6]

Synthesis of Complex Molecules and Pharmaceuticals

This reagent serves as a crucial building block in the synthesis of complex organic molecules.[5] Its reaction with nucleophiles allows for the formation of ester and amide linkages, which is essential in multi-step synthetic sequences to construct larger, more intricate molecular structures.[5] A notable application is in the synthesis of semi-synthetic penicillin antibiotics, such as Methicillin, where the addition of the 2,6-dimethoxybenzoyl group to the penicillin core is a critical structural modification.[5] It is also used in the synthesis of cephalosporins.[8]

Materials Science

This compound is a precursor for various specialty chemicals, including those used in materials science.[5] For instance, it is utilized in the synthesis of photosensitive polybenzoxazole precursor compositions and bisacylphosphine oxide (BAPO) photoinitiators.[5] The two 2,6-dimethoxybenzoyl groups in BAPO photoinitiators enhance their absorption in the near UV-Visible range, leading to the efficient formation of radicals that can initiate polymerization.[5]

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[3] It is also harmful if swallowed, in contact with skin, or if inhaled.[9] It is moisture-sensitive and reacts with water, so it should be handled with care under appropriate conditions to prevent hydrolysis.[5][9][10] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this reagent.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its unique steric and electronic properties make it an indispensable tool for the synthesis of complex molecules, the protection of functional groups, and the development of novel materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.

References

- 1. This compound | CAS 1989-53-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | 1989-53-3 | FD164937 [biosynth.com]

- 3. This compound | C9H9ClO3 | CID 74810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | Acylating Reagent [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

The 2,6-Dimethoxybenzoyl Group: A Versatile Protecting Group for Alcohols and Amines in Complex Synthesis

In the intricate field of organic synthesis, particularly within pharmaceutical and natural product development, the strategic use of protecting groups is essential for achieving complex molecular architectures with high selectivity. Among the diverse array of protecting groups, the 2,6-dimethoxybenzoyl (DMB) group has emerged as a valuable tool for the temporary masking of alcohol and amine functionalities. Its unique electronic and steric properties, conferred by the two methoxy (B1213986) groups positioned ortho to the carbonyl, render it a moderately stable protecting group that can be selectively introduced and removed under specific conditions. This technical guide provides a comprehensive overview of the 2,6-dimethoxybenzoyl protecting group, tailored for researchers, scientists, and drug development professionals.

Introduction of the 2,6-Dimethoxybenzoyl Group

The DMB protecting group is typically introduced via acylation of an alcohol or amine with 2,6-dimethoxybenzoyl chloride.[1][2] This reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1] The choice of base and solvent can be optimized to achieve high yields for various substrates, including primary and secondary alcohols, as well as primary and aromatic amines.

Table 1: Representative Conditions for the Introduction of the 2,6-Dimethoxybenzoyl Group[1]

| Substrate | Reagent | Base | Solvent | Temperature | Time | Yield (%) |

| Primary Alcohol | This compound | Pyridine (B92270) | Dichloromethane (DCM) | Room Temperature | 2-4 h | >90 |

| Secondary Alcohol | This compound | 4-DMAP (cat.), Et3N | Dichloromethane (DCM) | Room Temperature | 12-24 h | 70-90 |

| Primary Amine | This compound | Triethylamine (B128534) (Et3N) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | 1-3 h | >95 |

| Aniline | This compound | Pyridine | Dichloromethane (DCM) | Room Temperature | 2-5 h | 85-95 |

Stability Profile of the DMB Group

The 2,6-dimethoxybenzoyl group offers a moderate stability profile, allowing for its application in multi-step syntheses where orthogonal deprotection strategies are required.[1] The steric hindrance provided by the two ortho-methoxy groups modulates the reactivity of the carbonyl group, while their electron-donating nature influences the stability of the protected functionality.[1][3]

Table 2: Stability of the 2,6-Dimethoxybenzoyl Group under Various Conditions[1][4]

| Condition | Reagents | Stability | Notes |

| Acidic | |||

| Mild Aqueous Acid | 1M HCl | Generally Stable | Slow hydrolysis may occur upon prolonged heating. |

| Strong Protic Acids | TFA, HBr/AcOH | Labile | Cleavage occurs, especially at elevated temperatures. |